

Repandiol: A Preliminary Technical Summary on its Cytotoxic Activity

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Compound of Interest

Compound Name: **Repandiol**

Cat. No.: **B130060**

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For the attention of: Researchers, scientists, and drug development professionals.

This document summarizes the currently available preliminary data on **Repandiol**, a natural compound identified for its cytotoxic properties. It is important to note that research on the specific molecular mechanism of action of **Repandiol** is limited in the public domain. The foundational study remains the initial 1992 publication of its discovery.

Introduction

Repandiol is a diepoxide compound first isolated from the mushrooms *Hydnus repandum* and *H. repandum* var. *album*.^{[1][2]} Its chemical structure has been elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol.^{[1][2][3]} Preliminary studies have demonstrated that **Repandiol** exhibits potent cytotoxic activity against various tumor cells, suggesting its potential as an antineoplastic agent.^{[1][2][3]}

Core Findings

The primary and most cited study on **Repandiol** established the following key points:

- Source: Isolated from the mushrooms *Hydnus repandum* and *H. repandum* var. *album*.^{[1][2]}
- Chemical Class: A diepoxide, a class of compounds known for their reactive nature.^[1]
- Biological Activity: Demonstrates potent cytotoxicity against a range of tumor cells in culture.
^{[1][2][3]}

Due to the limited publicly available data, a detailed in-depth guide on the core mechanism of action, including specific signaling pathways and comprehensive quantitative data, cannot be constructed at this time. The original 1992 study by Takahashi et al. is the sole source of information, and its full text containing detailed experimental data is not widely accessible. Subsequent research to elucidate the specific molecular targets and signaling cascades affected by **Repandiol** has not been published.

Quantitative Data

No specific quantitative data from dose-response experiments (e.g., IC₅₀ values against different cell lines) are available in the accessible literature. The original publication abstract describes the cytotoxic activity as "potent" but does not provide specific metrics.[\[1\]](#)

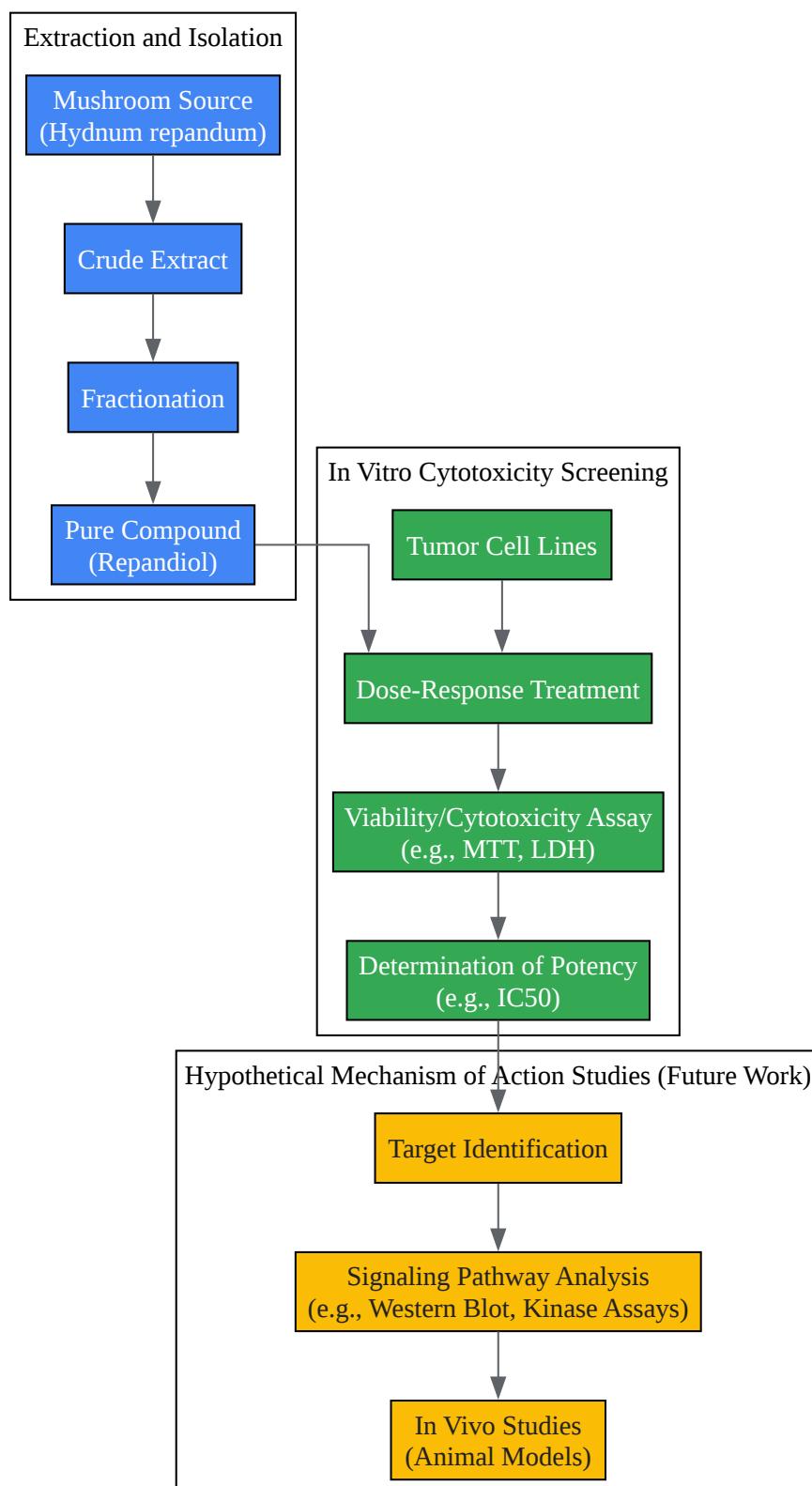
Experimental Protocols

Detailed experimental protocols for the cytotoxicity assays performed in the original study are not available in the public domain. General cytotoxicity assays common in the early 1990s, such as the MTT assay or lactate dehydrogenase (LDH) release assay, were likely employed to determine the effect of **Repandiol** on tumor cell viability. These assays measure metabolic activity or membrane integrity, respectively, to quantify cell death.

Signaling Pathways and Visualizations

Currently, there is no published research identifying the specific signaling pathways modulated by **Repandiol**. As a diepoxide, it is plausible that **Repandiol** acts as an alkylating agent, forming covalent bonds with nucleophilic macromolecules such as DNA and proteins. This could induce cellular stress and trigger apoptotic or necrotic cell death pathways. However, this remains a hypothesis in the absence of direct experimental evidence.

Consequently, the creation of diagrams for signaling pathways, as requested, is not feasible. To fulfill the visualization requirement in principle, a hypothetical workflow for the initial screening of a natural product like **Repandiol** is presented below.

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Caption: Hypothetical workflow for the discovery and initial evaluation of a natural product with cytotoxic properties.

Conclusion and Future Directions

Repandiol is a cytotoxic compound of natural origin with demonstrated anti-tumor cell activity. However, the understanding of its mechanism of action remains in a preliminary stage. To advance the potential of **Repandiol** as a therapeutic agent, future research should focus on:

- Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of **Repandiol** against a wide panel of cancer cell lines to identify sensitive and resistant cancer types.
- Target Identification: Utilizing techniques such as affinity chromatography or proteomics to identify the molecular targets of **Repandiol**.
- Signaling Pathway Elucidation: Investigating the downstream effects of **Repandiol** on key cellular processes, including apoptosis, cell cycle regulation, and DNA damage response pathways.
- In Vivo Efficacy: Evaluating the anti-tumor activity and toxicity of **Repandiol** in preclinical animal models.

This document will be updated as more research on the mechanism of action of **Repandiol** becomes available.

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References

1. Repandiol, a new cytotoxic diepoxide from the mushrooms *Hydnus repandum* and *H. repandum* var. *album* - PubMed [pubmed.ncbi.nlm.nih.gov]
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